(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride
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Overview
Description
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride is a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under specific conditions, such as the use of catalysts and controlled temperatures . The reaction conditions often require the presence of fluorinating agents to introduce the difluoro groups into the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where specific functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can produce simpler, reduced forms of the compound .
Scientific Research Applications
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyridines: These compounds also feature fused heterocyclic rings and have been studied for their medicinal properties.
Uniqueness
(S)-7,7-Difluorooctahydropyrrolo[1,2-a]pyrazine hydrochloride is unique due to the presence of difluoro groups, which can enhance its chemical stability and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C7H13ClF2N2 |
---|---|
Molecular Weight |
198.64 g/mol |
IUPAC Name |
(8aS)-7,7-difluoro-2,3,4,6,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C7H12F2N2.ClH/c8-7(9)3-6-4-10-1-2-11(6)5-7;/h6,10H,1-5H2;1H/t6-;/m0./s1 |
InChI Key |
VQYWQJKFWSXKKE-RGMNGODLSA-N |
Isomeric SMILES |
C1CN2CC(C[C@H]2CN1)(F)F.Cl |
Canonical SMILES |
C1CN2CC(CC2CN1)(F)F.Cl |
Origin of Product |
United States |
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